molecular formula C41H78O10 B1201714 1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol

1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol

Cat. No. B1201714
M. Wt: 731.1 g/mol
InChI Key: DFUALJIUMYYHRG-WVRBFPGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are both palmitoyl.

Scientific Research Applications

Crystal Structure Analysis

1,2-Dipalmitoyl-3-beta-D-galactosyl-sn-glycerol's structural properties have been extensively studied. For instance, Goto et al. (1992) synthesized a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, and analyzed its crystal structure. This research contributes to understanding the molecular structure of similar compounds (Goto et al., 1992).

Polymorphic Behavior and Molecular Packing

Kodali et al. (1990) investigated the polymorphic behavior and molecular packing of similar compounds, such as 1,2-dipalmitoyl-3-lauroyl-sn-glycerol (PP12) and 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PP14), using various techniques including X-ray diffraction and spectroscopy. This research offers insights into the molecular arrangements and stability of such compounds under different conditions (Kodali et al., 1990).

Synthesis and Polymorphism

The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols were studied by Kodali et al. (1984), providing important information on the synthetic methods and polymorphic properties of these compounds, which is essential for their application in various scientific fields (Kodali et al., 1984).

Infrared Characterization and Lamellar Phases

Dluhy et al. (1985) used Fourier transform infrared spectroscopy to characterize the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, a positional isomer of similar compounds. This research helps in understanding the molecular interactions and phase transitions in lipid layers, which are crucial for developing lipid-based delivery systems and other applications (Dluhy et al., 1985).

Atomic Resolution Structure Analysis

The atomic resolution structure analysis of the beta' polymorph crystal of a triacylglycerol, such as 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, was conducted by Sato et al. (2001). This type of research provides detailed insights into the molecular structure, which is pivotal for understanding the physical properties and potential applications of these compounds (Sato et al., 2001).

Acyl Migration Studies

Kodali et al. (1990) studied the acyl migration in 1,2-dipalmitoyl-sn-glycerol, a process crucial for understanding the stability and behavior of lipid molecules in different environments. This research is significant for applications in food science, pharmaceuticals, and biochemistry (Kodali et al., 1990).

Surface Properties

Fahey and Small (1986) investigated the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, which is crucial for understanding the interaction of these molecules with various surfaces and interfaces, a key aspect in developing emulsions, coatings, and drug delivery systems (Fahey & Small, 1986).

properties

Product Name

1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol

Molecular Formula

C41H78O10

Molecular Weight

731.1 g/mol

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate

InChI

InChI=1S/C41H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(43)48-32-34(33-49-41-40(47)39(46)38(45)35(31-42)51-41)50-37(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-42,45-47H,3-33H2,1-2H3/t34-,35-,38+,39+,40-,41-/m1/s1

InChI Key

DFUALJIUMYYHRG-WVRBFPGBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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